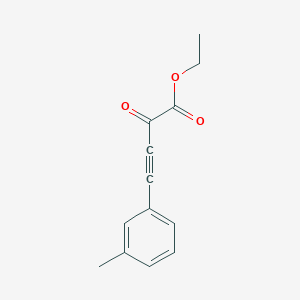
Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate is an organic compound with the molecular formula C₁₃H₁₂O₃. It is a derivative of butynoic acid and features a tolyl group attached to the butynoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles. This reactivity is due to the presence of the carbonyl and alkyne functional groups, which are highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbut-3-ynoate: Similar structure but with a phenyl group instead of a tolyl group.
Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate: Features a trimethylsilyl group instead of a tolyl group.
Uniqueness
Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications where the tolyl group is advantageous .
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl 4-(3-methylphenyl)-2-oxobut-3-ynoate |
InChI |
InChI=1S/C13H12O3/c1-3-16-13(15)12(14)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3H2,1-2H3 |
InChI Key |
VXWQSQPWBJHJLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C#CC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















